molecular formula C8H16NaO2 B000354 Divalproex sodium CAS No. 76584-70-8

Divalproex sodium

Numéro de catalogue: B000354
Numéro CAS: 76584-70-8
Poids moléculaire: 167.20 g/mol
Clé InChI: RGZUPIWJTSGERU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Divalproex sodium is a stable coordination compound composed of sodium valproate and valproic acid in a 1:1 molar ratio . It dissociates into valproate ions in the gastrointestinal tract, exerting anticonvulsant, mood-stabilizing, and migraine-prophylactic effects. Approved for epilepsy, bipolar disorder, and migraines, this compound is available in delayed-release (DR) and extended-release (ER) formulations, the latter improving compliance due to once-daily dosing .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Divalproex sodium is synthesized through the partial neutralization of valproic acid with sodium hydroxide. The reaction involves the formation of a stable coordination compound between sodium valproate and valproic acid .

Industrial Production Methods

In industrial settings, this compound is produced by reacting valproic acid with sodium hydroxide under controlled conditions. The reaction mixture is then purified to remove any impurities and obtain the final product. The process involves several steps, including crystallization, filtration, and drying .

Analyse Des Réactions Chimiques

Dissociation in Aqueous Solutions

Divalproex sodium dissociates in water into its constituent ions:
Divalproex sodiumSodium valproate+Valproic acid\text{this compound}\rightarrow \text{Sodium valproate}+\text{Valproic acid}

Key Observations :

  • Sodium valproate is highly water-soluble (200 mg/mL at pH 6.8), while valproic acid forms an oily phase due to poor aqueous solubility (1 mg/mL at pH 1.0) .
  • This dissociation is pH-dependent, with sodium valproate dominating in neutral/basic conditions and valproic acid precipitating in acidic environments .
Component Solubility (mg/mL)Physical State
Sodium valproate200 (pH 6.8)Crystalline, hygroscopic
Valproic acid1 (pH 1.0)Oily liquid

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals three distinct evaporation phases for valproic acid when heated (Table 1) :

Phase Temperature Range (°C)Weight Loss (%)Mechanism
1100–15015%Rapid evaporation of valproic acid; sodium valproate precipitates
2150–290GradualReduced evaporation due to sodium valproate dissolution in valproic acid
3>290AcceleratedValproic acid overcomes interactions and evaporates fully

Key Findings :

  • At 406°C, 53% residue remains (close to theoretical valproic acid content: 46% w/w) .
  • Ethylcellulose films containing this compound show slower evaporation due to hydrogen bonding with the polymer .

Metabolic Pathways

This compound is metabolized primarily in the liver via:

  • Glucuronidation (30–50% of total metabolism).
  • Mitochondrial β-oxidation (40%).
  • Oxidation/hydroxylation (15–20%), forming metabolites like 2-en-valproate and 3-keto-valproate .
Pathway Enzymes InvolvedMajor Metabolites
GlucuronidationUGT1A6, UGT2B7Valproate glucuronide
β-OxidationMitochondrial enzymes3-OH-valproic acid
Cytochrome P450CYP2C9, CYP2A64-en-valproic acid

Notable Interactions :

  • Carbapenem antibiotics reduce valproate serum levels by 60–100% via enzyme induction .
  • Lamotrigine and phenytoin increase valproate’s clearance, requiring dose adjustments .

Interaction with Polymers

This compound acts as a plasticizer in ethylcellulose (EC) films through hydrogen bonding:

Mechanism :

  • Valproic acid disrupts EC polymer chains via hydrogen bonds (confirmed by FT-IR peak shifts: carbonyl stretch at 1693 cm⁻¹ vs. 1688 cm⁻¹ in pure API) .
  • Sodium valproate precipitates as scattered crystals but does not affect plasticization due to low concentration .

Impact :

  • Reduces glass transition temperature (TgT_g) of EC, enhancing flexibility.
  • Enables sustained-release formulations by modifying drug-polymer miscibility .

Drug-Drug Interactions

Interacting Drug Effect on this compoundMechanism
Carbapenems↓ Serum levels (60–100%)Enzyme induction
Aspirin↑ Free valproateProtein-binding displacement
Phenobarbital↓ Half-lifeCYP450 induction

Analytical Characterization

FT-IR Spectroscopy :

  • Disappearance of hydroxyl peaks (2454 cm⁻¹, 1899 cm⁻¹) confirms hydrogen bonding with EC .
  • Broadened carbonyl peak (1693 cm⁻¹) indicates amorphous phase formation .

Thermal Analysis :

  • Melting point: 222°C (pure divalproex) vs. 100°C (dissociated valproic acid) .

Applications De Recherche Scientifique

Divalproex sodium has a wide range of scientific research applications:

Mécanisme D'action

Divalproex sodium exerts its effects through multiple mechanisms:

    Inhibition of GABA Transaminase: Increases the levels of gamma-aminobutyric acid (GABA) in the brain, leading to enhanced inhibitory neurotransmission.

    Modulation of Sodium Channels: Stabilizes neuronal membranes by inhibiting voltage-gated sodium channels.

    Inhibition of Histone Deacetylase: Modulates gene expression by inhibiting histone deacetylase enzymes

Comparaison Avec Des Composés Similaires

Valproic Acid

Pharmacokinetics and Formulation :

  • Divalproex sodium is a prodrug designed to mitigate gastrointestinal (GI) irritation associated with valproic acid. While both yield valproate ions systemically, divalproex’s enteric coating delays dissolution, reducing direct gastric exposure .

Efficacy :

  • A study of 28 psychiatric inpatients found equivalent efficacy between this compound and valproic acid, with Clinical Global Impression (CGI) scores of 2.75 ± 0.93 vs. 2.93 ± 1.05, respectively (p > 0.05) .
  • Both agents showed similar discontinuation rates (7% vs. 10%), contradicting earlier reports of higher valproic acid toxicity .

Side Effects :

  • Valproic acid was associated with a trend toward increased nausea (p = 0.06) . Chronic use of valproic acid correlates with higher rates of gastritis and GI distress (9–22% incidence) compared to divalproex .

Cost-Effectiveness :

  • Valproic acid is significantly cheaper, making it a cost-effective alternative in settings with monitored compliance, such as inpatient care .

Lithium

Efficacy in Bipolar Disorder :

  • In a randomized trial, lithium and this compound had comparable response rates for mania (odds ratio [OR] = 1.6, 95% CI: 0.8–3.5). However, risperidone outperformed both (OR = 5.0 vs. lithium; OR = 8.3 vs. divalproex) .
  • Divalproex demonstrated superior efficacy in rapid-cycling bipolar patients (81% response rate) and those refractory to lithium (84% response when added to lithium) .

Side Effects :

  • Lithium caused more dry mouth (p = 0.008) and excessive thirst (p < 0.001) than divalproex. Conversely, divalproex was linked to morning drowsiness (p < 0.001) .

Carbamazepine

  • In treatment-resistant bipolar disorder, 69% of patients who failed carbamazepine responded to this compound as adjunctive therapy .
  • Divalproex is preferred in mixed episodes and rapid cycling, whereas carbamazepine may require more frequent monitoring for drug interactions .

Extended-Release (ER) vs. Delayed-Release (DR) this compound

Pharmacokinetics :

  • ER formulations use a hydroxypropyl methylcellulose matrix for sustained release, achieving steady valproate levels with once-daily dosing. DR tablets employ enteric coatings to prevent gastric irritation .

Efficacy and Tolerability :

  • Pooled data from nine trials showed comparable efficacy between ER and DR in epilepsy and bipolar disorder. ER formulations reduced migraine frequency by 1.2 attacks/4 weeks vs. placebo (p = 0.006) with similar adverse event rates .
  • ER formulations improved compliance but had comparable GI tolerability to DR .

Other Anticonvulsants (Lamotrigine, Topiramate)

  • Limited direct comparisons exist. Indirect evidence suggests divalproex is more effective for acute mania, while lamotrigine is preferred for bipolar depression .
  • Divalproex showed superior behavioral control in dementia patients compared to antipsychotics, reducing agitation and aggression (p < 0.05) .

Special Populations and Risks

  • Elderly Patients : Divalproex improved behavioral metrics in dementia (e.g., aggression, cognition) but was linked to accelerated brain atrophy in Alzheimer’s disease (−10.9% hippocampal volume loss vs. −5.6% on placebo; p < 0.001) .
  • Pediatric Use : In autism spectrum disorders, divalproex reduced irritability, though efficacy varied with baseline epileptiform activity .

Activité Biologique

Divalproex sodium, a derivative of valproic acid, is primarily used as an anticonvulsant and mood stabilizer in various psychiatric conditions. Its biological activity encompasses a range of mechanisms, including modulation of neurotransmitter levels, histone acetylation, and potential effects on cellular stress responses. This article synthesizes findings from diverse studies to elucidate the biological activity of this compound, supported by data tables and case studies.

1. Histone Acetylation

This compound is known to act as a histone deacetylase (HDAC) inhibitor, leading to increased acetylation of histones, particularly histone H3. This process is crucial for gene expression regulation. Research indicates that treatment with this compound significantly increases the acetylation levels of histone H3 in cells expressing expanded ataxin-3, a protein associated with neurodegenerative disorders such as spinocerebellar ataxia type 3 (SCA3) .

Key Findings:

  • Increased Acetylation: this compound treatment resulted in pronounced increases in acetylated histone H3 levels compared to controls.
  • Cell Viability: The compound alleviated cytotoxicity induced by expanded ataxin-3, enhancing cell viability during stress conditions .

2. Neurotransmitter Modulation

This compound influences neurotransmitter systems by increasing gamma-aminobutyric acid (GABA) levels while modulating glutamate activity. This dual action helps stabilize mood and reduce seizure frequency. Studies have shown that this compound effectively manages bipolar disorder and epilepsy by enhancing GABAergic transmission .

Adverse Effects and Case Studies

While this compound is generally well-tolerated, it can lead to significant adverse effects in some patients. A notable case study highlighted severe hyponatremia in a 56-year-old male treated for bipolar disorder. The recurrence of low sodium levels upon re-initiation of therapy necessitated switching to lithium, emphasizing the importance of monitoring electrolyte levels during treatment .

Table 1: Summary of Adverse Effects Associated with this compound

Adverse EffectIncidence Rate (%)Clinical Significance
HyponatremiaVariableCan be severe; requires monitoring
Gastrointestinal Issues14.7%Commonly reported
SedationVariableMay affect daily functioning
Weight GainVariableLong-term management consideration

Clinical Efficacy

This compound has demonstrated efficacy as monotherapy for partial-onset seizures and is often preferred due to its favorable side effect profile compared to other antiepileptic drugs . A comparative study revealed that patients on this compound experienced fewer gastrointestinal side effects than those treated with valproic acid, leading to higher treatment adherence .

Table 2: Comparative Tolerability of this compound vs. Valproic Acid

Side EffectThis compound (%)Valproic Acid (%)p-value
Gastrointestinal Issues14.728.70.003
Discontinuation Due to Side Effects4.012.70.0066

Q & A

Basic Research Questions

Q. What experimental models are recommended to investigate Divalproex sodium's modulation of GABAergic pathways in neurological disorders?

  • Methodological Guidance: Use in vitro electrophysiological assays (e.g., patch-clamp recordings) to measure GABA receptor currents in neuronal cultures. In vivo, employ microdialysis in animal models to quantify extracellular GABA levels in brain regions like the hippocampus or amygdala. Validate findings with immunohistochemical staining for GABA synthesis enzymes (e.g., GAD67) .

Q. How should researchers design double-blind, placebo-controlled trials to evaluate this compound's efficacy in migraine prophylaxis?

  • Methodological Guidance:

  • Randomization : Stratify participants by migraine frequency and prior treatment history to minimize bias.
  • Outcome Measures : Primary endpoints should include migraine frequency reduction (e.g., ≥50% reduction from baseline) and functional disability scores (e.g., MIDAS).
  • Dose Titration : Use trough valproate plasma levels (70–120 mg/L) for dose adjustment, as validated in migraine trials .
  • Statistical Power : Calculate sample size using effect sizes from prior studies (e.g., 3.5 vs. 5.7 migraines/month in divalproex vs. placebo groups) .

Q. What analytical techniques ensure reliable quantification of this compound in pharmacokinetic studies?

  • Methodological Guidance:

  • HPLC Protocols : Use a C18 column, mobile phase (e.g., methanol:phosphate buffer), and UV detection at 210 nm. Validate assays per ICH guidelines for linearity (r² > 0.99), precision (RSD < 2%), and recovery (95–105%) .
  • Sample Preparation : Filter plasma samples (0.45 µm) and dilute to avoid matrix interference. Include internal standards (e.g., valproic acid-d6) for accuracy .

Advanced Research Questions

Q. How can contradictory data between controlled trials and naturalistic studies on this compound's behavioral effects be reconciled?

  • Methodological Guidance:

  • Meta-Regression : Adjust for confounders (e.g., polypharmacy in naturalistic settings) using covariates like concomitant antipsychotic use .
  • Sensitivity Analysis : Compare effect sizes in homogeneous subgroups (e.g., monotherapy vs. combination therapy). For example, controlled trials reported 48% response rates in migraine prophylaxis , while naturalistic studies noted 72% improvement in adolescent aggression .
  • Mechanistic Studies : Conduct translational research linking serum valproate levels to behavioral biomarkers (e.g., impulsivity scales) across study designs .

Q. What statistical methods optimize longitudinal safety surveillance of this compound in elderly dementia patients?

  • Methodological Guidance:

  • Sequential Analysis : Apply Maximized Sequential Probability Ratio Test (MaxSPRT) to detect adverse events (e.g., thrombocytopenia) in real-time EHR data. Adjust for age-related pharmacokinetic variability .
  • Mixed-Effects Models : Analyze trends in Mini-Mental State Examination (MMSE) scores pre/post-treatment, accounting for dose (e.g., 500–1500 mg/day) and comorbidities .

Q. How do researchers address confounding variables in retrospective analyses of this compound's efficacy in autism spectrum disorder (ASD)?

  • Methodological Guidance:

  • Propensity Score Matching : Balance groups by ASD severity (e.g., C-YBOCS scores) and comorbid epilepsy status.
  • Time-Series Analysis : Use two-phase generalized linear models to estimate pre/post-treatment trajectories in repetitive behaviors, isolating drug effects from placebo drift .

Propriétés

Numéro CAS

76584-70-8

Formule moléculaire

C8H16NaO2

Poids moléculaire

167.20 g/mol

Nom IUPAC

sodium;2-propylpentanoate;2-propylpentanoic acid

InChI

InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);

Clé InChI

RGZUPIWJTSGERU-UHFFFAOYSA-N

SMILES

CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+]

SMILES isomérique

CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)[O-].[Na+]

SMILES canonique

CCCC(CCC)C(=O)O.[Na]

Key on ui other cas no.

76584-70-8

Pictogrammes

Irritant; Health Hazard

Numéros CAS associés

99-66-1 (Parent)

Synonymes

2 Propylpentanoic Acid
2-Propylpentanoic Acid
Calcium Valproate
Convulsofin
Depakene
Depakine
Depakote
Dipropyl Acetate
Divalproex
Divalproex Sodium
Ergenyl
Magnesium Valproate
Propylisopropylacetic Acid
Semisodium Valproate
Sodium Valproate
Valproate
Valproate Calcium
Valproate Sodium
Valproic Acid
Valproic Acid, Sodium Salt (2:1)
Vupral

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Divalproex sodium
Divalproex sodium
Divalproex sodium
Divalproex sodium
Divalproex sodium

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.